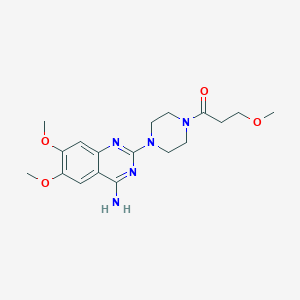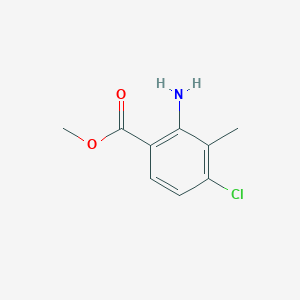
N,N'-Dichloro-1,4-benzenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxamide, N,N’-dichloro- is a chemical compound with the molecular formula C8H6Cl2N2O2 and a molecular weight of 233.05 g/mol . It is also known as N,N’-dichloro-terephthalamide. This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the amide groups on a benzene ring. It is used in various chemical processes and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxamide, N,N’-dichloro- can be synthesized through the chlorination of 1,4-benzenedicarboxamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the amide groups. The reaction can be represented as follows:
[ \text{C}_8\text{H}_8\text{N}_2\text{O}_2 + 2\text{Cl}_2 \rightarrow \text{C}_8\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloro compound back to the parent amide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-benzenedicarboxylic acid.
Reduction: Formation of 1,4-benzenedicarboxamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Benzenedicarboxamide, N,N’-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarboxamide: The parent compound without chlorine atoms.
1,4-Dichlorobenzene: A related compound with chlorine atoms directly attached to the benzene ring.
N,N’-Dichloro-terephthalamide: Another name for 1,4-Benzenedicarboxamide, N,N’-dichloro-.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-dichloro- is unique due to the presence of chlorine atoms on the amide groups, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications in chemical synthesis and research.
Propriétés
Numéro CAS |
54614-88-9 |
|---|---|
Formule moléculaire |
C8H6Cl2N2O2 |
Poids moléculaire |
233.05 g/mol |
Nom IUPAC |
1-N,4-N-dichlorobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,(H,11,13)(H,12,14) |
Clé InChI |
CUYNKFJGRKFACL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCl)C(=O)NCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethoxy-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8749622.png)


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8749642.png)
![Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8749657.png)


![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)


